Cas no 102739-38-8 ((5-Acetyl-4-methylpyrimidin-2-yl)cyanamide)

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits a unique structure characterized by a pyrimidin-2-yl group substituted with an acetyl and methyl group, and a cyanoamide moiety. This compound is of interest due to its potential for modulating biological processes, and its use in drug discovery and development. Its structural features offer opportunities for diverse synthetic transformations, making it a valuable tool in chemical research.
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide structure
102739-38-8 structure
Product name:(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
CAS No:102739-38-8
MF:C8H8N4O
Molecular Weight:176.17532
MDL:MFCD19103636
CID:1133262
PubChem ID:13631951

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide 化学的及び物理的性質

名前と識別子

    • Cyanamide, (5-acetyl-4-methyl-2-pyrimidinyl)-
    • (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
    • AKOS015831154
    • cyanamide, N-(5-acetyl-4-methyl-2-pyrimidinyl)-
    • N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
    • [(5-ACETYL-4-METHYLPYRIMIDIN-2-YL)AMINO]FORMONITRILE
    • MFCD19103636
    • ALBB-017386
    • SB55765
    • CEA73938
    • LS-05653
    • 102739-38-8
    • MDL: MFCD19103636
    • インチ: InChI=1S/C8H8N4O/c1-5-7(6(2)13)3-10-8(12-5)11-4-9/h3H,1-2H3,(H,10,11,12)
    • InChIKey: LMKIIRULHUHYLD-UHFFFAOYSA-N
    • SMILES: CC1=NC(=NC=C1C(=O)C)NC#N

計算された属性

  • 精确分子量: 176.06994
  • 同位素质量: 176.06981089g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.7Ų
  • XLogP3: 0.7

じっけんとくせい

  • PSA: 78.67

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Security Information

  • HazardClass:IRRITANT

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB410385-1 g
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
1g
€322.50 2023-06-16
abcr
AB410385-500 mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
500MG
€254.60 2023-02-19
TRC
A298295-250mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
250mg
$ 275.00 2022-06-08
TRC
A298295-1000mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
1g
$ 720.00 2022-06-08
A2B Chem LLC
AI05720-500mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8 >95%
500mg
$467.00 2024-04-20
Chemenu
CM484478-1g
N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8 97%
1g
$264 2023-02-03
abcr
AB410385-1g
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide; .
102739-38-8
1g
€317.00 2025-02-13
Ambeed
A449670-1g
N-(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8 97%
1g
$267.0 2024-04-26
Matrix Scientific
066366-500mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
500mg
$237.00 2023-09-06
TRC
A298295-500mg
(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide
102739-38-8
500mg
$ 450.00 2022-06-08

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide 関連文献

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamideに関する追加情報

Introduction to (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide and Its Applications in Modern Chemical Biology

(5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) (CAS No. 102739-38-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrimidine class of molecules, which are well-known for their role in various biological processes and pharmaceutical applications. The presence of both acetyl and cyano functional groups in its structure makes it a versatile scaffold for further chemical modifications and biological investigations.

The molecular structure of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) features a pyrimidine ring substituted at the 5-position with an acetyl group and at the 4-position with a methyl group, while the 2-position is attached to a cyano group. This specific arrangement of functional groups contributes to its reactivity and potential interactions with biological targets. The compound's ability to engage in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions makes it an attractive candidate for drug design and development.

In recent years, there has been a growing interest in exploring the pharmacological properties of pyrimidine derivatives. Studies have shown that compounds with similar structural motifs exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The acetyl and cyano groups in (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) can serve as points for further derivatization, allowing researchers to fine-tune its biological profile by introducing additional functional groups or modifying existing ones.

One of the most compelling aspects of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) is its potential as a lead compound for the development of novel therapeutic agents. Recent research has demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. For instance, studies have suggested that this compound may inhibit the activity of kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth and division. By targeting these kinases, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) could potentially disrupt the signaling cascades that drive cancer cell proliferation.

The synthesis of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a substituted pyrimidine precursor, followed by functionalization at the 5-position with an acetyl group and at the 4-position with a methyl group. Finally, introduction of the cyano group at the 2-position completes the molecular structure. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, can be employed to enhance the efficiency and selectivity of these transformations.

The biological evaluation of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) has revealed several promising activities. In vitro studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines, including breast, prostate, and lung cancer cells. These effects are thought to be mediated by its ability to interfere with key molecular targets involved in tumor growth and survival. Additionally, preclinical studies have indicated that (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) may have immunomodulatory properties, making it a potential candidate for combination therapies that involve immune checkpoint inhibitors.

The structural features of (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) also make it an interesting candidate for developing imaging agents. Pyrimidine derivatives have been widely used in nuclear medicine due to their ability to form stable complexes with radionuclides such as fluorine-18 or gallium-68. These radiolabeled compounds can be used for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, providing valuable insights into disease processes at the molecular level.

In conclusion, (5-Acetyl-4-methylpyrimidin-2-yl)cyanamide) (CAS No. 102739-38-8) is a structurally unique compound with significant potential in chemical biology and drug discovery. Its versatile scaffold allows for extensive modifications, making it a valuable tool for developing novel therapeutic agents targeting various diseases, including cancer. Ongoing research continues to explore its full pharmacological profile and applications in both academia and industry.

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